molecular formula C12H15N5 B2858611 7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2415503-47-6

7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2858611
CAS RN: 2415503-47-6
M. Wt: 229.287
InChI Key: HGOAYZBZFHYQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azabicyclo[2.2.1]heptane derivatives are a class of compounds that have been synthesized for various purposes . They have been used in the synthesis of conformationally constrained epibatidine analogues . Epibatidine is an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, and it is a powerful analgesic agent with high affinity for the nicotinic acetylcholine receptor (nAChR) .


Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 7-azabicyclo[2.2.1]heptane derivatives can be complex and varies depending on the specific derivative. For example, the structure of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives include a Curtius reaction and a stereoselective bromination . The synthesis also involves a NaH-mediated intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-azabicyclo[2.2.1]heptane derivatives can vary depending on the specific derivative. For example, the molecular weight of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one is 152.2334 .

Mechanism of Action

The mechanism of action of 7-azabicyclo[2.2.1]heptane derivatives can vary depending on the specific derivative. For example, epibatidine, a derivative, binds strongly at α4β2 subtype nAChRs .

Future Directions

Future research in this area could focus on the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives and their potential applications. This could include further exploration of their use in the synthesis of conformationally constrained epibatidine analogues .

properties

IUPAC Name

7-(7-azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-8-6-11(17-12(15-8)13-7-14-17)16-9-2-3-10(16)5-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOAYZBZFHYQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3C4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.